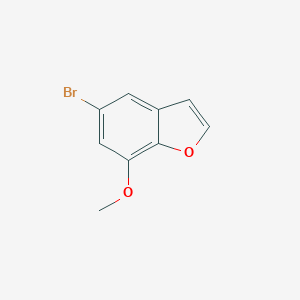

5-Bromo-7-methoxybenzofuran

Overview

Description

5-Bromo-7-methoxybenzofuran is a compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

Benzofuran compounds, including this compound, have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Benzofuran compounds, including this compound, are involved in various chemical reactions . For instance, they can undergo reactions with various aldehydes to form Schiff bases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm³, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications

Synthesis and Characterization of Novel Compounds : 5-Bromo-7-methoxybenzofuran has been used as a key intermediate or structural component in the synthesis of novel compounds. For instance, Lan et al. (2014) reported the isolation of novel isobenzofuranone derivatives from a marine fungus, highlighting the compound's role in the synthesis of new molecules with potential biological activities (Lan et al., 2014).

Potential in Photodynamic Therapy : The compound has been incorporated into the structure of zinc phthalocyanine, which demonstrates high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Development of Antitumor Agents : Zheng et al. (2003) synthesized (±)-epi-conocarpan using this compound as a key intermediate. This research highlights the compound's utility in developing antitumor agents (Zheng et al., 2003).

Role in Synthesis of Heterocyclic Compounds : Studies have shown that this compound can be effectively utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Loubidi et al., 2016).

Drug Discovery and Synthesis Optimization : Nishimura & Saitoh (2016) reported the use of this compound in the synthesis of a key intermediate for drug discoveries, highlighting its significance in optimizing synthetic routes for pharmaceutical compounds (Nishimura & Saitoh, 2016).

Antimicrobial and Antioxidant Activities : Several studies have explored the compound's role in synthesizing derivatives with antimicrobial and antioxidant activities. For example, Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, indicating the potential for developing natural antioxidants and antimicrobials (Zhao et al., 2004).

Crystal Structure Analysis : The compound has also been used in studies focused on crystal structure analysis, which is essential for understanding the molecular configuration and properties of new chemical entities (Du & Wu, 2020).

Mechanism of Action

Target of Action

5-Bromo-7-methoxybenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . .

Mode of Action

Benzofuran-based compounds have been found to have extensive potential as pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action .

Result of Action

Benzofuran-based compounds are known for their wide array of biological activities .

Future Directions

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing these compounds as potential natural drug lead compounds .

Biochemical Analysis

Biochemical Properties

They exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors .

Properties

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

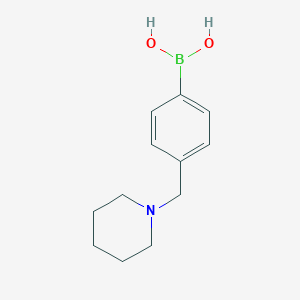

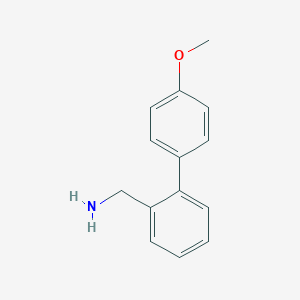

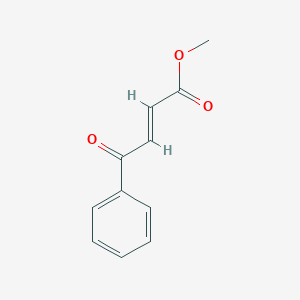

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

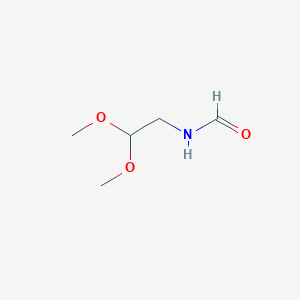

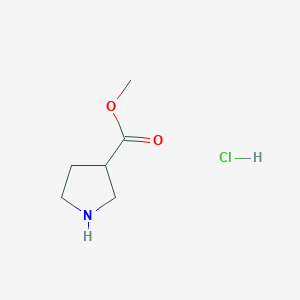

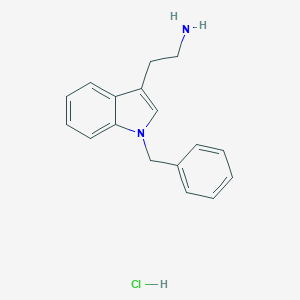

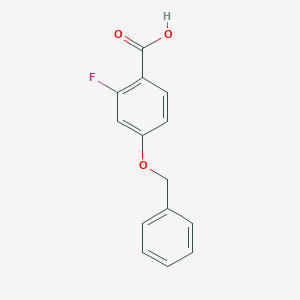

Feasible Synthetic Routes

Q1: What is the primary biological activity investigated for the synthesized 5-Bromo-7-methoxybenzofuran derivatives in this study?

A1: The research primarily focuses on evaluating the antibacterial and antifungal activity of various synthesized 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones. These compounds incorporate the this compound moiety and are tested for their potential against bacterial and fungal strains. []

Q2: How are the this compound derivatives synthesized in this study?

A2: The synthesis starts with 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid hydrazide (compound 1). This compound is then reacted with various aldehydes to form Schiff bases. These Schiff bases are further treated with carbon disulfide in the presence of potassium hydroxide and ethanol to yield the final 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones (compound 2). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)